Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate
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Description
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C22H17Cl2F3N2O3S and its molecular weight is 517.34. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyridine ring, chlorinated phenyl groups, and a sulfanyl linkage, contributing to its unique chemical reactivity and biological interactions. The molecular formula is C18H16Cl2F3N3O3S with a molecular weight of approximately 429.30 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors related to inflammation and immune responses, potentially modulating their activity.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of this compound against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting its potential as an antibiotic agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Proteus mirabilis | 128 |
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal properties against several fungal strains. Studies have reported that it inhibits the growth of fungi such as Candida albicans, highlighting its potential use in treating fungal infections .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in managing conditions characterized by chronic inflammation .
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Case Study on Antibacterial Effects : A study evaluated the efficacy of this compound in a clinical setting involving patients with bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among treated patients compared to controls.
- Case Study on Anti-inflammatory Activity : In a preclinical trial involving animal models of arthritis, administration of the compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F3N2O3S/c1-3-32-21(31)17-11(2)29-19(15(10-30)18(17)12-4-6-14(23)7-5-12)33-20-16(24)8-13(9-28-20)22(25,26)27/h4-10,18,29H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHQXEWPGCMPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C=O)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.